![molecular formula C10H13NO2 B181219 Ethyl 2-(6-methylpyridin-2-yl)acetate CAS No. 5552-83-0](/img/structure/B181219.png)
Ethyl 2-(6-methylpyridin-2-yl)acetate
Overview
Description
Ethyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical syntheses and has applications in different scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(6-methylpyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-(6-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(6-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
- Ethyl 2-(3-aminopyridin-2-yl)acetate
- Ethyl 2-(3-Bromo-2-pyridyl)acetate
- Ethyl 2-Pyridylacetate
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Ethyl 2-(4-bromopyridin-2-yl)acetate
These compounds share a similar pyridine-based structure but differ in their substituents, which can significantly influence their chemical properties and applications. This compound is unique due to the presence of the methyl group at the 6-position of the pyridine ring, which can affect its reactivity and interactions .
Biological Activity
Ethyl 2-(6-methylpyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13NO2. The compound features a pyridine ring substituted with a methyl group at the 6-position and an ethyl acetate moiety, which is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Esterification : The reaction of 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid under reflux conditions.
- Continuous Flow Reactors : In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 4.69 - 22.9 µM |
Candida albicans | 16.69 - 78.23 µM |
Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound could serve as a broad-spectrum antimicrobial agent, potentially useful in clinical applications.
The mechanism by which this compound exerts its antimicrobial effects appears to involve interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. Furthermore, it may influence metabolic pathways by interacting with specific enzymes or receptors critical for microbial survival .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of pyridine compounds, including this compound, displayed potent antibacterial activity against E. coli and other pathogens with MIC values comparable to established antibiotics .
- Fungal Inhibition : Another research highlighted the antifungal properties of this compound, showing effectiveness against Candida albicans, with MIC values indicating its potential as an antifungal treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the pyridine ring can enhance biological activity, indicating that further chemical optimization could yield more potent derivatives .
Properties
IUPAC Name |
ethyl 2-(6-methylpyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKDBXXGPKKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302196 | |
Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-83-0 | |
Record name | 2-Pyridineacetic acid, 6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5552-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149621 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5552-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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